Oleanoglycotoxin-A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

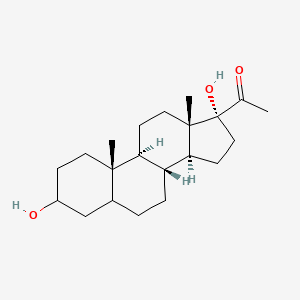

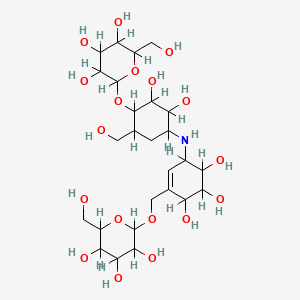

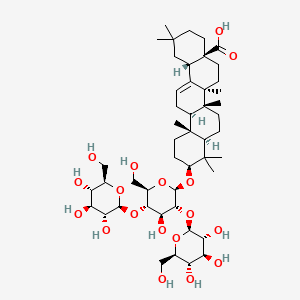

Oleanoglycotoxin-A is a triterpenoid saponin.

科学的研究の応用

Antioxidant and Protective Effects

Oleanolic acid, a natural triterpenoid, exhibits significant antioxidant activities. It functions as a free radical scavenger and a biological molecule enhancing antioxidant defenses. This contributes to protecting cells against oxidative injury, especially in liver disorders (Wang et al., 2010).

Antidiabetic Properties

Research has shown that oleanolic acid improves insulin response and helps in managing diabetes and metabolic syndrome. It modulates enzymes related to insulin biosynthesis and secretion, and has effects on transcription factor Nrf2, thus aiding in controlling hyperglycemia and lipidemia (Castellano et al., 2013); (Camer et al., 2014).

Effects on Lipid Metabolism

Oleanolic acid has been identified to lower serum levels of triglycerides, cholesterol, and LDL cholesterol in animal models. It mediates its lipid-lowering effect through the regulation of the miR-98-5p/PGC-1β axis, which is crucial in maintaining hepatic lipid homeostasis (Chen et al., 2017).

Antifertility and Contraceptive Actions

Oleanoglycotoxin-A has been shown to have antifertility activity, preventing pregnancy or reducing embryonic count in animal studies. This suggests its potential as an abortifacient during early stages of pregnancy (Stolzenberg et al., 1976).

Anticancer Potential

Oleanolic acid and its derivatives modulate multiple signaling pathways, showing potent antiangiogenic and antitumor activities in various cancer models. Synthetic derivatives like CDDO have been evaluated for their anti-cancer properties in clinical situations (Shanmugam et al., 2014).

Overall Therapeutic Potential

Oleanolic acid is researched for its wide range of therapeutic effects including antiviral, anti-HIV, antibacterial, anti-inflammatory, hepatoprotective, and gastroprotective activities. Its role in the prevention and management of chronic diseases is being increasingly recognized (Ayeleso et al., 2017).

特性

CAS番号 |

50657-29-9 |

|---|---|

分子式 |

C48H78O18 |

分子量 |

943.1 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O18/c1-43(2)14-16-48(42(59)60)17-15-46(6)22(23(48)18-43)8-9-28-45(5)12-11-29(44(3,4)27(45)10-13-47(28,46)7)64-41-38(66-40-35(57)33(55)31(53)25(20-50)62-40)36(58)37(26(21-51)63-41)65-39-34(56)32(54)30(52)24(19-49)61-39/h8,23-41,49-58H,9-21H2,1-7H3,(H,59,60)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36-,37+,38+,39-,40-,41-,45-,46+,47+,48-/m0/s1 |

InChIキー |

IPJFUYXEIWFMMG-ZFZFIKJNSA-N |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)